molecular formula C5H4Cl2N4O B025154 N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide CAS No. 171887-03-9

N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide

Cat. No.: B025154
CAS No.: 171887-03-9
M. Wt: 207.01 g/mol
InChI Key: XYWHZUCZNRMJGO-UHFFFAOYSA-N
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Description

Abacavir intermediate. A purine derivative.

Mechanism of Action

Target of Action

The primary target of N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide is the HIV reverse transcriptase . This enzyme plays a crucial role in the life cycle of the HIV virus, making it a key target for antiretroviral drugs.

Mode of Action

N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide is converted by intracellular enzymes into its active form, carbovir-triphosphate (CBV-TP) . CBV-TP selectively inhibits HIV reverse transcriptase by incorporating into viral DNA , thereby preventing the virus from replicating.

Pharmacokinetics

It’s known that the compound is converted into its active form within cells , suggesting it is well absorbed and distributed.

Result of Action

The result of the action of N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide is the inhibition of HIV replication . This leads to a decrease in the viral load and an improvement in immune function, slowing the progression of HIV infection.

Action Environment

The action of N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide is influenced by various environmental factors. For instance, the presence of other antiretroviral drugs can impact its efficacy through drug-drug interactions. Additionally, patient-specific factors such as adherence to medication, genetic factors, and the presence of other diseases can also influence the drug’s action and efficacy. The compound should be stored under inert gas at 2–8 °C .

Biochemical Analysis

Biochemical Properties

N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide plays a crucial role in biochemical reactions, particularly in the synthesis of nucleoside analogs. It interacts with several enzymes and proteins involved in nucleotide metabolism. For instance, it is converted into its active form by intracellular enzymes, which then inhibit viral reverse transcriptase by incorporating into viral DNA . This interaction is vital for its antiviral properties, making it a valuable compound in the treatment of HIV.

Cellular Effects

N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the replication of viral DNA within infected cells, thereby inhibiting the proliferation of the virus . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide involves its conversion into an active triphosphate form, which then selectively inhibits viral reverse transcriptase . This inhibition prevents the incorporation of viral DNA into the host genome, thereby blocking viral replication. The compound binds to the active site of the enzyme, causing conformational changes that render the enzyme inactive.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide have been studied over various time periods. The compound is relatively stable under inert gas conditions at low temperatures . Over time, it has been observed to maintain its antiviral activity, although prolonged exposure to certain conditions may lead to degradation and reduced efficacy.

Dosage Effects in Animal Models

Studies on animal models have shown that the effects of N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide vary with dosage. At therapeutic doses, it effectively inhibits viral replication without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the importance of dose optimization in clinical applications.

Metabolic Pathways

N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide is involved in metabolic pathways related to nucleotide synthesis and metabolism. It interacts with enzymes such as kinases and phosphatases, which facilitate its conversion into active forms . These interactions are crucial for its antiviral activity, as they enable the compound to inhibit viral replication effectively.

Transport and Distribution

Within cells, N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide is transported and distributed through various mechanisms. It is taken up by cells via nucleoside transporters and distributed to different cellular compartments . The compound’s distribution is influenced by its solubility and interaction with cellular transport proteins.

Subcellular Localization

N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide localizes to specific subcellular compartments, including the nucleus and cytoplasm . Its activity is influenced by its localization, as it needs to reach the site of viral replication to exert its antiviral effects. Post-translational modifications and targeting signals play a role in directing the compound to these compartments.

Properties

IUPAC Name

N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N4O/c6-3-2(9-1-12)4(7)11-5(8)10-3/h1H,(H,9,12)(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWHZUCZNRMJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)NC1=C(N=C(N=C1Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436651
Record name N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171887-03-9
Record name N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide
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URL https://commonchemistry.cas.org/detail?cas_rn=171887-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide
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Record name N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide
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Record name Formamide, N-(2-amino-4,6-dichloro-5-pyrimidinyl)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A slurry of 2-amino-4,6-dichloro-5-{[(dimethylamino)methylene]amino}pyrimidine (Example 2, 1.50 g, 6.41 mmol) and 1.5 M aqueous potassium phosphate buffer (35 mL, prepared by adjusting the pH of a 1.5 M solution of KH2PO4 to 3.2 by addition of 85% phosphoric acid) was gently refluxed (in an oil bath at 125° C.). After 4 hours of reflux, the pH of the mixture was adjusted from 4 to 3 by addition of 4 drops of 85% phosphoric acid. After a total of 6 hours of reflux, TLC(silica gel plates developed in 5% methanol-chloroform) showed that the starting material had been largely converted to a lower-Rf product. The solid was filtered and washed with water (5 mL), methanol (5 mL), and dried to give the title compound as a white solid (0.900 g, 68%), m.p. >250° C. dec.; mass spectrum (CI/CH4): 209, 207 (M+1); 1H-NMR (DMSO-d6)δ: 9.81 and 9.46 (s and d, J=11 Hz, total 1, NH), 8.25 and 8.00 (s and d, J=11 Hz, total 1, CHO), 7.69 and 7.63 (both s, total 2, NH2).
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Synthesis routes and methods III

Procedure details

In another experiment, a slurry of 2-amino-4,6-dichloro-5-{[(dimethyl-amino)methylene]amino}-pyrimidine (Example 2, 25.0 g, 0.107 mol) in 1.5 M aqueous potassium phosphate buffer (300 mL, prepared as above) was gently refluxed for 4 hours. pH was maintained at 3.2 by addition of 85% phosphoric acid, as required, throughout this period. The precipitate was filtered, washed with water (3×10 mL), methanol (2×10 mL), and dried (50° C., 25 mm Hg) to give the title compound as an off-white powder (16.0 g, 72%) with purity identical to that of the characterized sample described above (elemental analysis and 1H-NMR).
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Synthesis routes and methods IV

Procedure details

2,5-Diamino-4,6-dichloropyrimidine (0.01 mol; 2.0 g) and water (0.25 mol; 4.55 ml) were stirred at room temperature. 98% strength formic acid (0.4 mol; 18.27 g; 14.97 ml) was then added to the reaction. The reaction was subsequently heated to 50-55° C. and kept at this temperature for 3 h. Toluene (0.38 mol; 34.6 g; 40 ml) was then added for the azeotropic distillation under high vacuum at 50° C. (toluene was added twice to guarantee a good distillation, i.e. a total of 80 ml).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide
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N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide
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N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide
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N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide
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N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide
Reactant of Route 6
N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide
Customer
Q & A

Q1: What are the common synthetic routes for 2-Amino-4,6-Dichloro-5-FormamidoPyrimidine?

A: Several synthetic pathways have been explored for the production of 2-Amino-4,6-Dichloro-5-FormamidoPyrimidine. One common approach starts with diethyl malonate and guanidine hydrochloride, involving steps such as cyclization, nitrosation, reduction, chloridization, and hydrolysis []. Another method utilizes 2,5-diamino-4,6-dihydroxypyrimidine as a starting material, reacting it with a chlorinating agent and a formamide under specific conditions [, ].

Q2: Why is 2-Amino-4,6-Dichloro-5-FormamidoPyrimidine considered a crucial intermediate in pharmaceutical synthesis?

A: This compound serves as a versatile building block, particularly in constructing the purine ring system found in various biologically active molecules. Its reactivity allows for further modifications and substitutions, enabling the creation of diverse chemical entities with potential therapeutic applications [].

Q3: What is the role of 2-Amino-4,6-Dichloro-5-FormamidoPyrimidine in the synthesis of Ziagen®?

A: In the synthesis of Ziagen®, 2-Amino-4,6-Dichloro-5-FormamidoPyrimidine acts as a crucial precursor for the purine moiety. It enables an efficient construction of the purine ring system onto a chiral cyclopentenyl intermediate, ultimately leading to the formation of the active pharmaceutical ingredient [, ].

Q4: Can 2-Amino-4,6-Dichloro-5-FormamidoPyrimidine be considered a genotoxic impurity?

A: Studies using computational toxicology software (CASE Ultra) have classified 2-Amino-4,6-Dichloro-5-FormamidoPyrimidine (FADCP) as a potential mutagen under Class 3 []. This highlights the importance of carefully monitoring and controlling its levels during pharmaceutical manufacturing to ensure drug safety.

Q5: Are there established analytical methods for detecting and quantifying 2-Amino-4,6-Dichloro-5-FormamidoPyrimidine?

A: Yes, sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed and validated for quantifying 2-Amino-4,6-Dichloro-5-FormamidoPyrimidine, particularly as a potential genotoxic impurity in pharmaceutical substances like Abacavir Sulfate []. These methods are crucial for ensuring the quality and safety of pharmaceutical products.

Q6: What are the structural characteristics of 2-Amino-4,6-Dichloro-5-FormamidoPyrimidine?

A: While the provided research papers do not explicitly state the molecular formula and weight, these can be deduced from the compound's name and structure. Spectroscopic data, such as 1H NMR and IR spectra, have been used to confirm the structure of the compound [].

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